(4-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanol
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Overview
Description
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol typically involves the reaction of 4-(1H-1,2,4-triazol-3-yl)benzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde or 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Ethers or esters of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol.
Scientific Research Applications
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1-Benzyl-1H-1,2,3-triazole: Contains a different triazole ring and lacks the benzyl alcohol group.
4-(1H-1,2,4-triazol-1-yl)methylbenzene: Similar structure but with a methyl group instead of an alcohol.
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is unique due to the presence of both the triazole ring and the benzyl alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
HKLBLXFKFOGPIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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